molecular formula C12H16BrN B12089899 N-[1-(4-bromophenyl)propyl]cyclopropanamine

N-[1-(4-bromophenyl)propyl]cyclopropanamine

Cat. No.: B12089899
M. Wt: 254.17 g/mol
InChI Key: BXXKISRNSWZPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromophenyl)propyl]cyclopropanamine is an organic compound with the molecular formula C12H16BrN It is a cyclopropane derivative with a bromophenyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)propyl]cyclopropanamine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include solvents like dichloromethane and bases such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)propyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-bromophenyl)propyl]cyclopropanamine
  • N-[1-(4-chlorophenyl)propyl]cyclopropanamine
  • N-[1-(4-fluorophenyl)propyl]cyclopropanamine

Uniqueness

N-[1-(4-bromophenyl)propyl]cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propyl]cyclopropanamine

InChI

InChI=1S/C12H16BrN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3

InChI Key

BXXKISRNSWZPIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.